molecular formula C12H7NO2S B11673069 (2E)-2-(hydroxyimino)naphtho[2,1-b]thiophen-1(2H)-one

(2E)-2-(hydroxyimino)naphtho[2,1-b]thiophen-1(2H)-one

Cat. No.: B11673069
M. Wt: 229.26 g/mol
InChI Key: GAQRRWSLXZYCKX-UHFFFAOYSA-N
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Description

(2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE is a complex organic compound that belongs to the class of naphthothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on biological systems.

Medicine

In medicine, (2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE could be explored for its potential therapeutic properties. This includes its ability to interact with specific molecular targets and pathways involved in disease processes.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE involves its interaction with specific molecular targets. This could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, which may involve changes in gene expression, protein function, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE include other naphthothiophenes and related heterocyclic compounds. These compounds share structural similarities and may exhibit similar chemical properties.

Uniqueness

What sets (2E)-2-(HYDROXYIMINO)-1H,2H-NAPHTHO[2,1-B]THIOPHEN-1-ONE apart is its specific functional groups and the arrangement of atoms within its structure

Properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

2-nitrosobenzo[e][1]benzothiol-1-ol

InChI

InChI=1S/C12H7NO2S/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)16-12(11)13-15/h1-6,14H

InChI Key

GAQRRWSLXZYCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)N=O)O

Origin of Product

United States

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